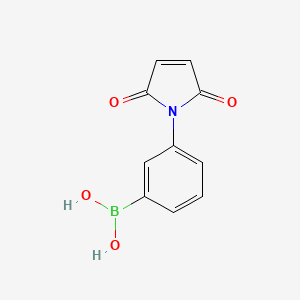

3-Maleimidophenyl boronic acid

Overview

Description

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .

Molecular Structure Analysis

The molecular weight of this compound is 216.99 . The molecular formula is C10H8BNO4 .Chemical Reactions Analysis

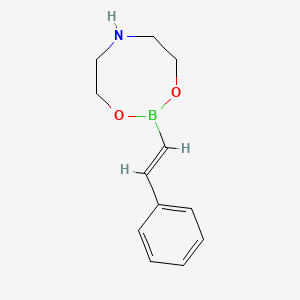

Boronic acids, including this compound, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Physical and Chemical Properties Analysis

This compound is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .Scientific Research Applications

C-H Activation and Conjugate Addition

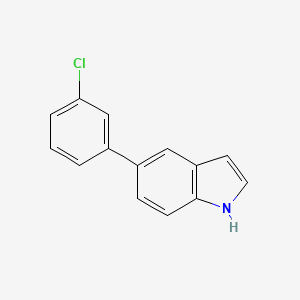

A study demonstrated a Rh(III)-catalyzed C-H activation followed by conjugate addition to maleimides, utilizing carboxylic acid as a deciduous directing group. This process effectively forms a Csp2-Csp3 bond and introduces derivatives of acrylic acid as surrogates for unstable and expensive alkenyl boronic acids, showcasing an innovative approach in chemical synthesis and modification of maleimides (Bettadapur et al., 2017).

Suzuki–Miyaura Cross-Coupling Reactions

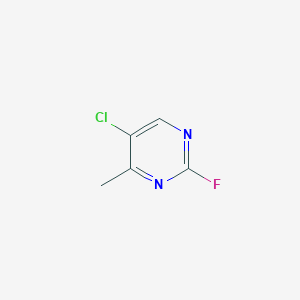

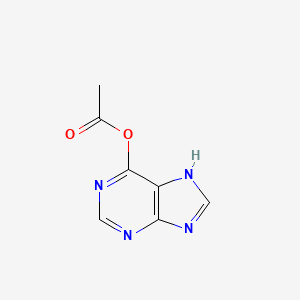

Research highlighted the use of aryl/heteroaryl boronic acids in Suzuki cross-coupling reactions to synthesize novel pyrimidine analogs. This process benefits from the use of a Pd(0) catalyst to achieve good yields, emphasizing the role of electron-rich boronic acids in producing high-yield products. This study underlines the importance of boronic acids in facilitating cross-coupling reactions, offering insights into their structural optimization and potential pharmaceutical applications (Malik et al., 2020).

Decarboxylative Borylation

A nickel-catalyzed process for replacing carboxylic acids with boronate esters was developed, showcasing a versatile method for the late-stage modification of complex molecules. This approach simplifies the incorporation of alkyl boronic acids into pharmaceuticals and materials, highlighting the pharmaceutical relevance of boronic acids in drug discovery. The method's broad scope and functional group compatibility offer a significant advance in the synthesis of boronic acids and their application in medicinal chemistry (Li et al., 2017).

Asymmetric Conjugate Addition

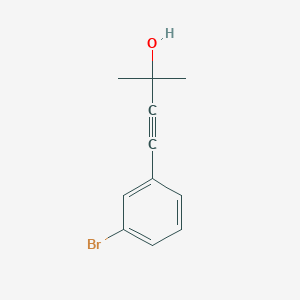

A study on the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones using Rh-catalyzed processes was reported. This method enables the production of enantioenriched 3-substituted succinimide units, which are of biological interest. The use of electron-deficient DIFLUORPHOS and SYNPHOS analogues in this reaction underscores the potential of boronic acids in facilitating enantioselective synthesis, relevant for the development of bioactive compounds (Berhal et al., 2011).

Affinity Sensing for Bacteria Detection

Boronic acids' reversible binding to diols was utilized in developing an affinity sensor for bacteria detection. 3-Aminophenylboronic acid was employed in this sensor, demonstrating the versatility of boronic acids in biosensing applications. This method offers a robust, cost-effective, and reusable solution for detecting bacteria in various water types, showcasing the potential of boronic acids in environmental monitoring and public health (Wannapob et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.

Mode of Action

This compound interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .

Safety and Hazards

The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Biochemical Analysis

Biochemical Properties

The mechanism of action of 3-Maleimidophenyl boronic acid relies on its capacity to establish covalent bonds with thiol groups present on proteins and peptides . Through the reaction of its boronic acid component with the thiol group, a reversible boronate ester linkage is formed . This linkage can be cleaved by the addition of excess sugar molecules, such as glucose, providing a means for controlled release or modulation of the compound’s activity .

Cellular Effects

Its ability to form covalent bonds with thiol groups on proteins and peptides suggests that it may influence cellular processes that involve these biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a reversible boronate ester linkage with thiol groups on proteins and peptides . This reaction allows the compound to interact with these biomolecules and potentially influence their function .

Properties

IUPAC Name |

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRNFAUYWXDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

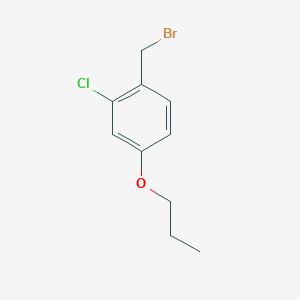

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

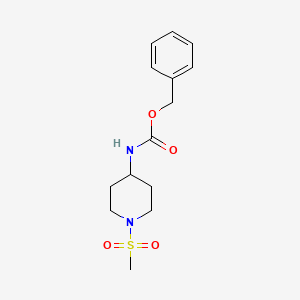

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[4-(methylamino)-3-nitrophenoxy]pyridine-2-carboxylate](/img/structure/B1646464.png)

![2,2',7'-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)